2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide

Catalog No.
S764374
CAS No.
86847-70-3
M.F
C13H22N2OSi
M. Wt
250.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-p...

CAS Number

86847-70-3

Product Name

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide

IUPAC Name

2,2-dimethyl-N-(3-trimethylsilylpyridin-4-yl)propanamide

Molecular Formula

C13H22N2OSi

Molecular Weight

250.41 g/mol

InChI

InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-10-7-8-14-9-11(10)17(4,5)6/h7-9H,1-6H3,(H,14,15,16)

InChI Key

IGQMORPEMZTJIZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)[Si](C)(C)C

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)[Si](C)(C)C

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is a chemical compound characterized by its unique structure, which includes a dimethyl group and a trimethylsilanyl-substituted pyridine moiety. This compound has a molecular formula of C${13}$H${18}$N$_{2}$OSi and an exact mass of approximately 250.150 g/mol. Its properties include a density of 0.98 g/cm³ and a flash point of 180.7ºC, indicating its relatively stable nature under standard conditions .

. It can participate in nucleophilic substitutions due to the presence of the amide functional group, as well as undergo hydrolysis under acidic or basic conditions. The trimethylsilanyl group can also be involved in silylation reactions, where it can facilitate further functionalization of the pyridine ring .

Preliminary studies indicate that compounds with similar structures may exhibit biological activity, particularly in antiproliferative assays. While specific data on 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is limited, related compounds have shown potential in inhibiting cancer cell growth and modulating biological pathways associated with inflammation and cell proliferation .

The synthesis of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide typically involves several steps:

  • Formation of the Pyridine Derivative: The trimethylsilanyl group is introduced to the pyridine ring through a silylation reaction.
  • Amidation Reaction: The resulting pyridine derivative is then reacted with propionyl chloride or an equivalent reagent to form the propionamide.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its unique properties could be harnessed in the development of new materials with specific functionalities.
  • Organic Synthesis: It can act as a building block for more complex organic molecules .

Studies on similar compounds suggest that 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide may interact with biological targets such as enzymes or receptors involved in metabolic pathways. Understanding these interactions could provide insights into its potential therapeutic applications and mechanisms of action .

Several compounds exhibit structural similarities to 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamideSimilar dimethyl and trimethylsilanyl groupsDifferent pyridine position
N-(3-trimethylsilylpyridin-4-yl)acetamideAcetamide instead of propionamideSimpler amide structure
3-(trimethylsilyl)pyridineTrimethylsilyl group attached directly to pyridineLacks the propionamide moiety

Uniqueness

The uniqueness of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide lies in its specific combination of functional groups and their positions on the molecular framework, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Wikipedia

2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide

Dates

Modify: 2023-08-15

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